molecular formula C21H26O3 B1256640 Benthaminin 1

Benthaminin 1

Cat. No.: B1256640
M. Wt: 326.4 g/mol
InChI Key: ZWGUMZQPAPPDMV-NRSPTQNISA-N
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Description

Benthaminin 1 is a cassane-type furanoditerpenoid isolated from the root bark of Caesalpinia benthamiana, a plant widely distributed in West and Central Africa and traditionally used to treat infections, wounds, and inflammatory conditions . Structurally, it belongs to the cassane diterpenoid family, characterized by a fused tricyclic framework with a furan ring. Initial studies identified this compound as a potent antibacterial agent, particularly against Staphylococcus aureus and Micrococcus flavus, with MIC values of 47.8 µM . Its isolation involved bioactivity-guided fractionation of chloroform extracts using silica gel chromatography and preparative TLC .

Properties

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

IUPAC Name

methyl (4S,4aR,11bS)-4,7,11b-trimethyl-1,2,3,4a,5,6-hexahydronaphtho[2,1-f][1]benzofuran-4-carboxylate

InChI

InChI=1S/C21H26O3/c1-13-14-6-7-18-20(2,9-5-10-21(18,3)19(22)23-4)16(14)12-17-15(13)8-11-24-17/h8,11-12,18H,5-7,9-10H2,1-4H3/t18-,20-,21+/m1/s1

InChI Key

ZWGUMZQPAPPDMV-NRSPTQNISA-N

Isomeric SMILES

CC1=C2CC[C@@H]3[C@@](C2=CC4=C1C=CO4)(CCC[C@]3(C)C(=O)OC)C

Canonical SMILES

CC1=C2CCC3C(C2=CC4=C1C=CO4)(CCCC3(C)C(=O)OC)C

Synonyms

benthaminin 1

Origin of Product

United States

Comparison with Similar Compounds

Benthaminin 2

  • Structural Features: Co-isolated with Benthaminin 1, Benthaminin 2 shares the cassane diterpenoid backbone but differs in substituent groups, likely influencing its bioactivity .
  • Bioactivity : Exhibits strong antioxidant activity with IC50 values of 42.7 µM (DPPH assay) and 74.2 µM (ABTS assay), outperforming this compound in radical scavenging but showing weaker antibacterial effects .
  • Significance: Highlights a structure-activity divergence within the Benthaminin series, where minor structural modifications shift the primary bioactivity from antimicrobial to antioxidant .

Deoxycaesaldekarin C

  • Structural Features: A precursor compound lacking the acetyl group found in this compound and 3. Its structure includes a 2,3-disubstituted furan ring and a non-aromatic C-ring .
  • Bioactivity: Displays dual antibacterial (MIC: ~50 µM against S. aureus) and moderate antioxidant activity, positioning it as a versatile intermediate in cassane diterpenoid biosynthesis .
  • Comparison with this compound : The addition of an acetyl group in this compound enhances antibacterial specificity, while deoxycaesaldekarin C’s simpler structure allows broader but less potent activity .

Benthaminin 3

  • Structural Features: A novel cassane-type furanoditerpenoid with an acetyl group at C-6, distinguishing it from this compound and deoxycaesaldekarin C . The aromatic C-ring and 2,3-disubstituted furan contribute to its unique NMR profile (δ 7.26 and 6.73 for furan protons) .
  • Significance: Demonstrates that acetyl group placement critically modulates target selectivity among cassane diterpenoids .

Other Cassane Diterpenoids from Caesalpinia Species

  • Caesaldekarins C, D, E : Isolated from C. major, these compounds share the cassane framework but lack furan rings. They exhibit moderate antibacterial activity, underscoring the importance of the furan moiety in enhancing potency .
  • Caesalmin C: A diterpenoid from C. bonducella with structural similarities to this compound.

Tabulated Comparison of Key Compounds

Compound Source Plant Structural Features Bioactivity (MIC/IC50) References
This compound C. benthamiana Cassane diterpenoid, acetyl group at C-6 MIC: 47.8 µM (S. aureus, M. flavus)
Benthaminin 2 C. benthamiana Cassane diterpenoid, altered substituents IC50: 42.7 µM (DPPH), 74.2 µM (ABTS)
Deoxycaesaldekarin C C. benthamiana Non-acetylated cassane core MIC: ~50 µM (S. aureus); Moderate antioxidant
Benthaminin 3 C. benthamiana Acetylated C-6, aromatic C-ring Active against B. subtilis (qualitative)
Caesaldekarins C-E C. major Cassane core, no furan Moderate antibacterial

Q & A

Q. What statistical frameworks are appropriate for analyzing high-throughput screening data involving this compound?

  • Methodological Answer : Apply Z-score or B-score normalization to correct plate-to-plate variability. Use false discovery rate (FDR) correction for multiple comparisons. Machine learning models (e.g., random forests) can identify structure-activity relationships. Publish raw screening datasets in repositories like ChEMBL or Zenodo .

Key Considerations for Data Presentation

  • Tables : Include detailed physicochemical properties (logP, solubility) and bioactivity data (IC50, selectivity indices) in structured tables. Use footnotes to explain abbreviations .
  • Figures : Label dose-response curves with error bars (SEM/SD) and R² values. For structural diagrams, adhere to IUPAC nomenclature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benthaminin 1
Reactant of Route 2
Reactant of Route 2
Benthaminin 1

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